molecular formula C12H18ClNO3 B13737151 Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride CAS No. 20809-03-4

Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride

Cat. No.: B13737151
CAS No.: 20809-03-4
M. Wt: 259.73 g/mol
InChI Key: CQPMRCVWKOILCP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an acetophenone backbone substituted with a 2-(dimethylamino)ethoxy group at the 4' position and a hydroxyl group at the 2' position, forming a hydrochloride salt.

Properties

CAS No.

20809-03-4

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C12H17NO3.ClH/c1-9(14)11-5-4-10(8-12(11)15)16-7-6-13(2)3;/h4-5,8,15H,6-7H2,1-3H3;1H

InChI Key

CQPMRCVWKOILCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC[NH+](C)C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Property Description
Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
IUPAC Name 2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium; chloride
SMILES CC(=O)C1=C(C=C(C=C1)OCCNH+C)O.[Cl-]
PubChem CID 30282

The compound consists of an acetophenone core with a 4'-(2-(dimethylamino)ethoxy) substituent and a 2'-hydroxy group, existing as its hydrochloride salt.

Analytical Data and Characterization

Typical characterization data for related intermediates and final products include:

Technique Data/Result
^1H NMR (CDCl3) Signals corresponding to aromatic protons, methylene groups, dimethylamino protons; e.g., 1.63 (br, NH2), 2.31 (s, 6H), 2.67-2.72 (t, 2H), 3.77 (s, 2H), 4.00-4.05 (t, 2H), aromatic protons at 6.84-7.21 ppm
Yield Up to 97% for intermediate, ~95% for acetophenone derivatives
Purity >99% by HPLC or equivalent chromatographic methods

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Catalysts Conditions Product Yield (%)
1 Nucleophilic substitution 4-hydroxybenzonitrile 2-(dimethylamino)ethyl chloride, KOH Reflux in acetone, 9 h 4-(2-(dimethylamino)ethoxy)benzonitrile 97
2 Friedel-Crafts acylation 4-(2-(dimethylamino)ethoxy)phenol Acetyl chloride or acetic anhydride, AlCl3 -10 to 20 °C, toluene solvent Acetophenone derivative ~95
3 Salt formation Acetophenone derivative Dry HCl gas or HCl solution Room temperature Hydrochloride salt of target compound High

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where the dimethylaminoethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol.

Scientific Research Applications

Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the permeability of cell membranes and interacting with enzymes and receptors. These interactions can lead to changes in cellular function and can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Key Characteristics :

  • Functional Groups: Dimethylaminoethoxy (electron-donating), hydroxyl (polar), and hydrochloride (enhances solubility).

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes critical differences between the target compound and structurally related acetophenone derivatives:

Compound Name CAS Number Substituents Molecular Weight Toxicity/Data References
Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride Not explicitly listed 4'-(2-(dimethylamino)ethoxy), 2'-OH ~283.74 (estimated) No direct data
Acetophenone, 2-anilino-4'-(2-(diethylamino)ethoxy)-2-phenyl-, hydrochloride AOR700 () 2-anilino, 4'-(diethylamino)ethoxy 438.03 TDLo (oral rat): 500 mg/kg (reproductive toxicity)
α-Dimethylamino-3,4-dihydroxyacetophenone hydrochloride 16899-83-5 3',4'-dihydroxy, 2-(dimethylamino) 245.68 (C₁₀H₁₃NO₃·HCl) No toxicity data provided
2-Amino-4'-hydroxyacetophenone hydrochloride 19745-72-3 2-amino, 4'-hydroxy 203.63 (C₈H₁₀ClNO₂) Research applications (e.g., precursor in drug synthesis)
2-Chloro-2',4'-dihydroxyacetophenone 25015-92-3 2-chloro, 2',4'-dihydroxy 186.59 (C₈H₇ClO₃) No toxicity data; industrial use implied

Functional Group Impact on Properties

  • Amine vs.
  • Hydroxyl Positioning : The 2'-hydroxy group in the target compound may confer hydrogen-bonding capacity, contrasting with 3',4'-dihydroxy substituents in CAS 16899-83-5, which could enhance antioxidant or metal-chelating activity .

Research and Industrial Relevance

  • Pharmacological Potential: Amino- and hydroxy-substituted acetophenones are frequently investigated as intermediates in drug synthesis (e.g., adrenergic agents or kinase inhibitors) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves sequential alkylation and etherification steps. For example, the dimethylaminoethoxy group is introduced via nucleophilic substitution using 2-(dimethylamino)ethyl chloride under alkaline conditions. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Key parameters include reaction temperature (40–60°C for etherification), pH control (pH 9–10 for alkylation), and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Characterization : Post-synthesis, purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C, DMSO-d₆). A common impurity is the O-demethylated byproduct, detectable at ~2.1 ppm in ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Techniques :

  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm), dimethylamino groups (δ 2.2–2.4 ppm), and hydroxyl protons (broad peak at δ 9–10 ppm). ¹³C NMR confirms carbonyl (δ 195–200 ppm) and ether linkages (δ 60–70 ppm) .
  • FT-IR : Key bands include C=O stretch (~1680 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and O-H (broad ~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 308.1 (free base) and [M-Cl]⁺ at m/z 272.1 (hydrochloride) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous buffers?

  • Solubility : The hydrochloride form enhances water solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base (<5 mg/mL). Stability studies (pH 3–9, 25°C) show degradation <5% over 24 hours at pH 5–7 but rapid hydrolysis at pH >8 due to ester cleavage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor-binding affinities for analogs of this compound?

  • Analysis : Contradictions often arise from assay conditions. For example, affinity for α-adrenergic receptors varies with buffer ionic strength (e.g., 50 mM Tris vs. 150 mM NaCl). Competitive binding assays (using ³H-prazosin) should standardize incubation time (90 minutes at 25°C) and membrane protein concentration (0.5–1 mg/mL) .
  • Case Study : A 2023 study found that dimethylaminoethoxy substitution increases serotonin receptor (5-HT2A) binding by 10-fold compared to methoxy analogs, likely due to enhanced cation-π interactions .

Q. What strategies optimize the compound’s bioavailability in preclinical pharmacokinetic studies?

  • Approaches :

  • Prodrug Design : Esterification of the hydroxyl group improves intestinal absorption (e.g., acetyl prodrug shows 80% oral bioavailability in rats vs. 15% for parent compound) .
  • Nanoparticle Encapsulation : PEG-PLGA nanoparticles (150 nm diameter) extend plasma half-life from 2 to 8 hours in murine models .

Q. Why do structural analogs with minor substitutions exhibit divergent pharmacological activities?

  • Mechanistic Insights :

  • Substitution at 4' Position : Fluorine or methoxy groups at 4' reduce CYP3A4-mediated metabolism (t₁/₂ increases from 1.5 to 4 hours).
  • Dimethylaminoethoxy Chain : Extending the ethoxy spacer from 2 to 3 carbons decreases CNS penetration (brain/plasma ratio drops from 1.2 to 0.3) due to increased polarity .
    • Data Table :
Analog SubstituentLogP5-HT2A IC₅₀ (nM)Metabolic Stability (t₁/₂, h)
4'-OCH₃2.1451.5
4'-F2.3382.8
4'-NH₂1.81200.9

Q. What experimental controls are critical when assessing cytotoxicity in vitro?

  • Controls :

  • Solvent Controls : DMSO concentrations ≤0.1% (v/v) to avoid membrane disruption.
  • Osmolarity Adjustment : Maintain ≤350 mOsm/kg in cell culture media to prevent apoptosis artifacts.
  • Positive Controls : Use staurosporine (1 µM) for apoptosis induction.
    • Pitfall : The compound shows autofluorescence at 485/535 nm, requiring alternative viability assays (e.g., MTT instead of Calcein-AM) .

Methodological Notes

  • Synthesis Optimization : Replace traditional HCl gas with 4 M HCl/dioxane for safer salt formation .
  • Data Reproducibility : Batch-to-batch variability in hydrochloride salt crystallinity (assessed via XRD) can alter dissolution rates; standardize recrystallization from ethanol/ether (1:3) .
  • Ethical Compliance : All biological studies must adhere to OECD GLP guidelines, particularly for compounds with neuroactive potential .

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